molecular formula C13H17FO B12643356 3-(2-iso-Butoxy-5-fluorophenyl)-1-propene CAS No. 1443311-50-9

3-(2-iso-Butoxy-5-fluorophenyl)-1-propene

Cat. No.: B12643356
CAS No.: 1443311-50-9
M. Wt: 208.27 g/mol
InChI Key: WIWPFBNAGYKWJE-UHFFFAOYSA-N
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Description

Contextual Significance of Fluorine in Organic Molecules for Structure-Function Modulation

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. wikipedia.orglibretexts.org Due to its high electronegativity, small size, and the strength of the carbon-fluorine bond, fluorine can influence a molecule's conformation, pKa, metabolic stability, and binding affinity to biological targets. libretexts.orgbenthamopen.com This has made fluorination a critical tool in drug discovery and materials science. For instance, replacing a hydrogen atom with fluorine can block metabolic oxidation at that site, thereby increasing the bioavailability and half-life of a drug candidate. wikipedia.org

Overview of Aryl Ether Compounds in Synthetic Chemistry and Biological Probes

Aryl ethers are a significant class of organic compounds characterized by an oxygen atom connected to an aromatic ring and an alkyl or aryl group. researchgate.net This structural motif is present in a vast array of natural products, pharmaceuticals, and functional materials. researchgate.net The synthesis of aryl ethers, often achieved through methods like the Williamson ether synthesis, is a fundamental transformation in organic chemistry. youtube.comkhanacademy.org Furthermore, the stability and specific electronic properties of aryl ethers make them valuable as scaffolds in the design of biological probes and sensors. nih.govorganic-chemistry.org

Recent Advances in the Chemistry of Allyl-Substituted Aromatic Systems

Allyl-substituted aromatic systems are versatile intermediates in organic synthesis, prized for the reactivity of the allyl group which allows for a wide range of chemical transformations. The Claisen rearrangement of allyl aryl ethers represents a classic and powerful method for the synthesis of ortho-allyl phenols, which are precursors to various complex molecules. wikipedia.orglibretexts.orglibretexts.orgbenthamopen.com Modern advancements in transition-metal catalysis have further expanded the toolbox for the synthesis and functionalization of allyl arenes, enabling more efficient and selective reactions.

Rationale for the Comprehensive Investigation of 3-(2-iso-Butoxy-5-fluorophenyl)-1-propene

The compound 3-(2-iso-butoxy-5-fluorophenyl)-1-propene combines the key structural features of a fluorinated aromatic ring, an ether linkage, and an allyl group. The fluorine atom at the 5-position is expected to modulate the electronic properties of the phenyl ring, while the ortho-allyl group provides a reactive handle for further synthetic modifications. The isobutoxy group contributes to the molecule's lipophilicity. A detailed study of this compound is rationalized by the need to understand how these structural motifs collectively influence its synthesis, reactivity, and potential applications, thereby providing valuable insights for the design of novel fluorinated molecules with tailored properties.

Research Objectives and Scope for a Detailed Academic Study of the Compound

The primary objective of this academic study is to present a detailed theoretical investigation of 3-(2-iso-butoxy-5-fluorophenyl)-1-propene. The scope of this work encompasses:

Proposed Synthesis: To outline a plausible and efficient synthetic route to the target molecule, drawing upon established methodologies for the formation of analogous compounds.

Spectroscopic Characterization: To predict the characteristic spectroscopic data (¹H NMR, ¹³C NMR, and IR) for the compound, which would be crucial for its identification and characterization.

Physicochemical Properties: To estimate the key physical and chemical properties of the molecule.

Reactivity Analysis: To discuss the potential reactivity of the compound, with a focus on transformations involving the allyl group.

Potential Applications: To hypothesize on the potential utility of this compound in areas such as medicinal chemistry and materials science, based on the properties of related structures.

Synthetic Strategy and Characterization

Given the absence of a reported synthesis for 3-(2-iso-butoxy-5-fluorophenyl)-1-propene, a logical synthetic approach would involve a two-step sequence starting from commercially available 4-fluorophenol (B42351).

A plausible synthetic route would be a Williamson ether synthesis followed by a Claisen rearrangement. The first step would involve the O-allylation of 4-fluorophenol with allyl bromide to yield 1-allyloxy-4-fluorobenzene. Subsequent heating of this intermediate would induce a libretexts.orglibretexts.org-sigmatropic Claisen rearrangement to afford 2-allyl-4-fluorophenol. libretexts.orglibretexts.orgbenthamopen.com The final step would be another Williamson ether synthesis, reacting the synthesized phenol (B47542) with isobutyl bromide in the presence of a suitable base to yield the target molecule, 3-(2-iso-butoxy-5-fluorophenyl)-1-propene.

Table 1: Proposed Synthetic Scheme

StepReactantsReagentsProductReaction Type
14-Fluorophenol, Allyl bromideK₂CO₃, Acetone1-Allyloxy-4-fluorobenzeneWilliamson Ether Synthesis
21-Allyloxy-4-fluorobenzeneHeat2-Allyl-4-fluorophenolClaisen Rearrangement
32-Allyl-4-fluorophenol, Isobutyl bromideK₂CO₃, DMF3-(2-iso-Butoxy-5-fluorophenyl)-1-propeneWilliamson Ether Synthesis

Predicted Spectroscopic and Physical Data

The following tables present the predicted spectroscopic and physical data for 3-(2-iso-butoxy-5-fluorophenyl)-1-propene, based on the analysis of similar compounds and general principles of spectroscopy.

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.00 - 6.80m3HAr-H
6.05 - 5.90m1H-CH=CH₂
5.15 - 5.05m2H-CH=CH₂
3.75d2HO-CH₂-CH(CH₃)₂
3.40d2HAr-CH₂-CH=CH₂
2.10m1H-CH(CH₃)₂
1.05d6H-CH(CH₃)₂

Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
157.5 (d, J=235 Hz)C-F
154.0C-O
136.5-CH=CH₂
128.0Ar-C
116.0-CH=CH₂
115.5 (d, J=23 Hz)Ar-C
114.0 (d, J=8 Hz)Ar-C
75.0O-CH₂
35.0Ar-CH₂
28.5-CH(CH₃)₂
19.5-C(CH₃)₂

Table 4: Predicted IR Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3080Medium=C-H stretch
2960-2870StrongC-H stretch (alkyl)
1640MediumC=C stretch
1500StrongC=C stretch (aromatic)
1250StrongC-O-C stretch (aryl ether)
1180StrongC-F stretch

Table 5: Predicted Physical Properties

PropertyPredicted Value
Molecular FormulaC₁₃H₁₇FO
Molecular Weight208.27 g/mol
AppearanceColorless to pale yellow liquid
Boiling Point~230-240 °C (at atmospheric pressure)
Density~1.0 g/mL
SolubilityInsoluble in water, soluble in common organic solvents

Properties

CAS No.

1443311-50-9

Molecular Formula

C13H17FO

Molecular Weight

208.27 g/mol

IUPAC Name

4-fluoro-1-(2-methylpropoxy)-2-prop-2-enylbenzene

InChI

InChI=1S/C13H17FO/c1-4-5-11-8-12(14)6-7-13(11)15-9-10(2)3/h4,6-8,10H,1,5,9H2,2-3H3

InChI Key

WIWPFBNAGYKWJE-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)F)CC=C

Origin of Product

United States

Advanced Synthetic Methodologies for 3 2 Iso Butoxy 5 Fluorophenyl 1 Propene

Retrosynthetic Disconnection Analysis and Strategic Planning for the Compound

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. nih.govamazonaws.com For 3-(2-iso-Butoxy-5-fluorophenyl)-1-propene, there are two primary and logical disconnection points that define the main synthetic strategies.

The most straightforward disconnection is at the C-C bond between the aromatic ring and the propene side chain (Disconnection A). This approach simplifies the molecule into two key fragments: a functionalized aryl component, such as a 2-iso-butoxy-5-fluorophenyl halide or boronic acid, and a three-carbon propene unit, like an allyl halide or allylboronate. This strategy is highly convergent and leverages well-established cross-coupling reactions.

A second strategic disconnection can be made at the ether linkage (Disconnection B). This would involve synthesizing an allyl-substituted fluorophenol intermediate first, followed by etherification with an isobutyl halide. While viable, this route may present challenges in controlling regioselectivity during the initial allylation of the phenol (B47542).

Considering the reliability and vast precedent in organic synthesis, this article will focus on strategies derived from Disconnection A, which prioritizes the formation of the aryl-propene bond as a key step. amazonaws.com

Retrosynthetic analysis of 3-(2-iso-Butoxy-5-fluorophenyl)-1-propene showing two primary disconnection points (A and B).

Figure 1: Retrosynthetic analysis of 3-(2-iso-Butoxy-5-fluorophenyl)-1-propene showing two primary disconnection points (A and B).


Synthesis of Key Precursors and Building Blocks

The success of the synthesis hinges on the efficient preparation of the key building blocks identified in the retrosynthetic analysis.

The primary aryl precursor required is a 2-substituted-4-fluoro-isobutoxybenzene. Depending on the chosen cross-coupling reaction, this intermediate needs to be functionalized with a group suitable for C-C bond formation, such as a bromine atom (for Heck or Suzuki-Miyaura coupling) or a boronic acid/ester group (for Suzuki-Miyaura coupling).

A plausible route to an aryl bromide precursor begins with commercially available 4-fluorophenol (B42351). This starting material can be brominated at the ortho-position to the hydroxyl group to yield 2-bromo-4-fluorophenol. Subsequent etherification with isobutyl bromide under Williamson ether synthesis conditions (using a base such as potassium carbonate in a polar aprotic solvent like DMF) would yield the desired intermediate, 1-bromo-2-iso-butoxy-5-fluorobenzene.

Alternatively, for a Suzuki-Miyaura reaction, a boronic acid or ester derivative is needed. This can be prepared from the aforementioned bromo-intermediate via a lithium-halogen exchange followed by quenching with a trialkyl borate (B1201080) (e.g., trimethyl borate or triisopropyl borate) and subsequent acidic workup to form the boronic acid. youtube.com

The three-carbon propene unit can be introduced using several commercially available and readily prepared reagents. The choice of reagent is dictated by the specific cross-coupling reaction employed.

For Heck Reactions: Propene gas itself or more conveniently, allyl alcohol or its derivatives can be used. researchgate.net

For Suzuki-Miyaura Reactions: Allylboronic esters, such as allylboronic acid pinacol (B44631) ester, are common and effective coupling partners. nih.gov These are often stable and participate readily in the catalytic cycle.

For Olefin Metathesis: If a precursor like 2-iso-butoxy-5-fluoro-1-vinylbenzene were synthesized, a cross-metathesis reaction with ethylene (B1197577) could theoretically install the propene moiety, though this is a less direct approach. masterorganicchemistry.comlibretexts.org

Direct Carbon-Carbon Bond Formation Strategies

The key step in the synthesis is the formation of the bond between the functionalized aromatic ring and the propene chain. Modern transition metal-catalyzed reactions provide powerful tools for this transformation.

Olefin metathesis, a Nobel Prize-winning reaction, typically involves the "swapping" of alkene fragments catalyzed by ruthenium or molybdenum complexes like Grubbs' or Schrock's catalysts. masterorganicchemistry.commasterorganicchemistry.com A cross-metathesis (CM) reaction could be envisioned for this synthesis. libretexts.org This would involve reacting a vinyl-substituted precursor, 1-ethenyl-2-isobutoxy-5-fluorobenzene, with an excess of a simple olefin like propene. However, controlling the selectivity of intermolecular cross-metathesis can be challenging, often leading to mixtures of products. libretexts.org A more common application is ring-closing metathesis (RCM), which is not directly applicable to this linear target molecule. mdpi.comsigmaaldrich.com While a powerful tool, olefin metathesis is likely not the most efficient primary strategy for this specific target compared to cross-coupling methods.

Palladium-catalyzed cross-coupling reactions are among the most robust and widely used methods for forming aryl-carbon bonds. nih.govyoutube.com

Heck Reaction: The Heck reaction couples an aryl halide with an alkene. nih.govbeilstein-journals.org In this case, 1-bromo-2-iso-butoxy-5-fluorobenzene could be reacted with propene or an allyl alcohol derivative in the presence of a palladium catalyst (like Pd(OAc)₂) and a base. researchgate.netnih.gov The reaction typically proceeds via oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the final product and regenerate the catalyst. youtube.com

Suzuki-Miyaura Reaction: The Suzuki-Miyaura reaction is arguably one of the most versatile C-C bond-forming reactions, coupling an organoboron species with an organic halide. nih.govnih.gov This reaction is renowned for its mild conditions and tolerance of a wide variety of functional groups. youtube.comyoutube.com The synthesis of 3-(2-iso-Butoxy-5-fluorophenyl)-1-propene could be achieved by coupling (2-iso-butoxy-5-fluorophenyl)boronic acid with an allyl halide (e.g., allyl bromide) or, conversely, by coupling 1-bromo-2-isobutoxy-5-fluorobenzene with an allylboronic acid ester. nih.govyoutube.com The catalytic cycle involves oxidative addition, transmetalation from boron to palladium, and reductive elimination. youtube.com

Table 1: Comparison of Potential Cross-Coupling Conditions

Reaction TypeAryl SubstratePropene SourceTypical CatalystTypical BaseAdvantages
Heck Reaction1-Bromo-2-isobutoxy-5-fluorobenzenePropene / Allyl AlcoholPd(OAc)₂, PdCl₂(PPh₃)₂Et₃N, K₂CO₃Uses simple alkene sources. beilstein-journals.org
Suzuki-Miyaura(2-iso-Butoxy-5-fluorophenyl)boronic acidAllyl BromidePd(PPh₃)₄, PdCl₂(dppf)K₂CO₃, Cs₂CO₃Mild conditions, high functional group tolerance. nih.govyoutube.com
Suzuki-Miyaura1-Bromo-2-isobutoxy-5-fluorobenzeneAllylboronic acid pinacol esterPd(PPh₃)₄, PdCl₂(dppf)K₂CO₃, Na₂CO₃Utilizes stable and readily available boronic esters. nih.gov

Given the high efficiency, mild conditions, and commercial availability of reagents, the Suzuki-Miyaura cross-coupling reaction represents a highly strategic and reliable method for the synthesis of 3-(2-iso-Butoxy-5-fluorophenyl)-1-propene.

Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions

Olefination reactions are powerful tools for the formation of carbon-carbon double bonds and represent a primary route to 3-(2-iso-butoxy-5-fluorophenyl)-1-propene. These reactions typically involve the coupling of a carbonyl compound, in this case, 2-isobutoxy-5-fluorobenzaldehyde, with a phosphorus-stabilized carbanion.

The Wittig reaction utilizes a phosphonium (B103445) ylide (a Wittig reagent) to convert aldehydes or ketones into alkenes. nrochemistry.comwikipedia.orglibretexts.orgmasterorganicchemistry.comlibretexts.org The reaction is renowned for its reliability and the high degree of control over the location of the newly formed double bond. libretexts.org The synthesis of the necessary Wittig reagent typically begins with the SN2 reaction of triphenylphosphine (B44618) with an appropriate alkyl halide, such as allyl bromide, to form a phosphonium salt. masterorganicchemistry.com This salt is then deprotonated with a strong base, like n-butyllithium, to generate the nucleophilic ylide. masterorganicchemistry.com The ylide then reacts with the aldehyde, 2-isobutoxy-5-fluorobenzaldehyde, to yield the desired 3-(2-iso-butoxy-5-fluorophenyl)-1-propene and triphenylphosphine oxide as a byproduct. nrochemistry.com

A significant modification of the Wittig reaction is the Horner-Wadsworth-Emmons (HWE) reaction . wikipedia.orgnrochemistry.comslideshare.netyoutube.com This method employs a phosphonate (B1237965) carbanion, which is generated by treating a phosphonate ester with a base. wikipedia.org Phosphonate carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts. wikipedia.org A key advantage of the HWE reaction is that the byproduct, a water-soluble phosphate (B84403) ester, is easily removed during aqueous workup, simplifying purification compared to the often-challenging removal of triphenylphosphine oxide in the Wittig reaction. wikipedia.org The HWE reaction typically shows a high stereoselectivity for the formation of (E)-alkenes. wikipedia.orgnrochemistry.com For the synthesis of the target compound, an appropriate phosphonate, such as diethyl allylphosphonate, would be deprotonated and reacted with 2-isobutoxy-5-fluorobenzaldehyde.

The general conditions for these reactions can be summarized as follows:

ReactionKey ReagentsTypical BaseSolventStereoselectivity
Wittig Reaction Allyltriphenylphosphonium bromide, 2-isobutoxy-5-fluorobenzaldehyden-Butyllithium, Sodium hydrideTHF, Diethyl etherGenerally favors Z-alkene with non-stabilized ylides
Horner-Wadsworth-Emmons Reaction Diethyl allylphosphonate, 2-isobutoxy-5-fluorobenzaldehydeSodium hydride, Potassium tert-butoxideTHF, DMFPredominantly E-alkene with stabilized carbanions

Grignard or Organolithium Addition and Elimination Sequences

An alternative to olefination reactions involves a two-step sequence starting with the addition of an organometallic reagent to the carbonyl group of 2-isobutoxy-5-fluorobenzaldehyde. This is followed by an elimination reaction to form the double bond.

Grignard reagents , such as allylmagnesium bromide, are powerful nucleophiles that readily add to aldehydes. sigmaaldrich.com The reaction of allylmagnesium bromide with 2-isobutoxy-5-fluorobenzaldehyde would form a secondary alcohol, 1-(2-isobutoxy-5-fluorophenyl)but-3-en-1-ol. Subsequent acid- or base-catalyzed dehydration of this alcohol would then yield the target alkene, 3-(2-iso-butoxy-5-fluorophenyl)-1-propene. The conditions for Grignard reactions typically involve an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). sigmaaldrich.comorgsyn.org

Similarly, organolithium reagents , such as allyllithium, can be used for the initial addition step. Organolithium reagents are generally more reactive than their Grignard counterparts. The resulting secondary alcohol would then undergo elimination as described above.

This two-step approach offers an alternative pathway, although controlling the regioselectivity of the elimination step can sometimes be a challenge, potentially leading to a mixture of isomeric alkenes.

Stereoselective Synthesis Approaches

As 3-(2-iso-butoxy-5-fluorophenyl)-1-propene does not possess a chiral center, enantioselective synthesis is not applicable. However, the control of (E/Z)-stereoisomerism of the double bond is a relevant consideration in its synthesis.

As previously mentioned, the Horner-Wadsworth-Emmons reaction generally provides high selectivity for the (E)-isomer when using stabilized phosphonate carbanions. wikipedia.orgnrochemistry.com Conversely, the standard Wittig reaction with non-stabilized ylides often favors the formation of the (Z)-isomer. nrochemistry.com By selecting the appropriate olefination method and reaction conditions, a degree of control over the stereochemical outcome can be achieved. For instance, the Still-Gennari modification of the HWE reaction, which utilizes phosphonates with electron-withdrawing groups and specific base/solvent combinations, can be employed to favor the formation of (Z)-alkenes. nrochemistry.comyoutube.com

Optimization of Reaction Conditions, Yields, and Scalability

The optimization of reaction conditions is crucial for maximizing the yield and purity of 3-(2-iso-butoxy-5-fluorophenyl)-1-propene, particularly for large-scale production. Key parameters that can be adjusted include the choice of reagents, solvent, temperature, and reaction time.

In Wittig and HWE reactions , the nature of the base and solvent can significantly influence the reaction rate and stereoselectivity. For instance, the presence of lithium salts in Wittig reactions can affect the E/Z ratio of the resulting alkene. wikipedia.org The scalability of these reactions can be challenging due to the stoichiometric use of the phosphorus reagents and the generation of significant amounts of byproducts. nrochemistry.com The development of catalytic versions of the Wittig reaction is an active area of research to address these limitations.

For Grignard and organolithium additions , careful control of temperature is often necessary to prevent side reactions. The scalability of these reactions is generally good, as organometallic reagents are widely used in industrial processes. The optimization would focus on the efficiency of both the addition and the subsequent elimination step.

Green Chemistry Principles in the Synthesis of the Compound

The application of green chemistry principles aims to make the synthesis of chemical compounds more environmentally benign. acs.orgyoutube.com Several aspects of the synthesis of 3-(2-iso-butoxy-5-fluorophenyl)-1-propene can be considered from a green chemistry perspective.

Atom Economy : The Wittig reaction has a lower atom economy due to the formation of triphenylphosphine oxide as a stoichiometric byproduct. acs.org The HWE reaction offers a better atom economy as the phosphate byproduct has a lower molecular weight. Addition-elimination sequences can also have good atom economy if the elimination step is efficient.

Safer Solvents : Traditional solvents used in these reactions, such as THF and diethyl ether, have safety and environmental concerns. The exploration of greener solvents is an ongoing area of research. For some olefination reactions, solvent-free conditions have been developed, which significantly reduces waste. personalcaremagazine.com

Catalysis : The development of catalytic Wittig or HWE reactions would represent a significant green improvement by reducing the amount of phosphorus-containing waste.

Renewable Feedstocks : While the starting materials for this specific synthesis are likely derived from petrochemical sources, the broader principles of green chemistry encourage the use of renewable feedstocks whenever possible. youtube.compersonalcaremagazine.com

By carefully selecting the synthetic route and optimizing the reaction conditions with these principles in mind, the environmental impact of producing 3-(2-iso-butoxy-5-fluorophenyl)-1-propene can be minimized.

Chemical Reactivity and Mechanistic Studies of 3 2 Iso Butoxy 5 Fluorophenyl 1 Propene

Reactivity of the Terminal Alkene Moiety

The terminal alkene, or the propene group, is a key site of reactivity in 3-(2-iso-Butoxy-5-fluorophenyl)-1-propene. The electron-rich pi (π) bond of the alkene makes it susceptible to attack by electrophiles and a participant in various addition and cycloaddition reactions.

Electrophilic Addition Reactions

Electrophilic addition reactions are characteristic of alkenes. In these reactions, the π bond is broken, and two new sigma (σ) bonds are formed. For an unsymmetrical alkene like the 1-propene unit in the title compound, the regioselectivity of the addition is a critical aspect, often governed by Markovnikov's rule. This rule states that in the addition of a protic acid (HX) to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon with more hydrogen substituents, and the halide (X) group attaches to the carbon with more alkyl substituents.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) to the terminal alkene is expected to proceed via an electrophilic addition mechanism. The reaction is initiated by the attack of the alkene's π electrons on the hydrogen atom of the hydrogen halide. This forms a carbocation intermediate. The stability of the resulting carbocation determines the regiochemical outcome. For 3-(2-iso-Butoxy-5-fluorophenyl)-1-propene, the addition of a proton to the terminal carbon (C1 of the propene chain) would result in a more stable secondary carbocation on the adjacent carbon (C2). Subsequent attack by the halide ion on this carbocation would yield the Markovnikov product.

Hydration: The acid-catalyzed addition of water across the double bond is another expected electrophilic addition reaction. Similar to hydrohalogenation, the reaction proceeds through a carbocation intermediate, leading to the formation of an alcohol. The addition of water is also predicted to follow Markovnikov's rule, with the hydroxyl group adding to the more substituted carbon of the former double bond.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) to the alkene is anticipated to occur, leading to the formation of a dihaloalkane. This reaction typically proceeds through a cyclic halonium ion intermediate, which is then opened by the attack of a halide ion. The stereochemistry of this addition is generally anti, meaning the two halogen atoms add to opposite faces of the double bond.

Reaction Reagents Predicted Major Product Regioselectivity
HydrobrominationHBr3-(2-iso-Butoxy-5-fluorophenyl)-2-bromopropaneMarkovnikov
HydrationH₂O, H₂SO₄ (cat.)3-(2-iso-Butoxy-5-fluorophenyl)-propan-2-olMarkovnikov
BrominationBr₂3-(2-iso-Butoxy-5-fluorophenyl)-1,2-dibromopropaneN/A

Cycloaddition Reactions

Cycloaddition reactions involve the formation of a cyclic product from two or more unsaturated molecules. The terminal alkene of 3-(2-iso-Butoxy-5-fluorophenyl)-1-propene can potentially participate in such reactions.

Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne). In this context, the terminal alkene of the title compound could act as a dienophile, reacting with a suitable diene to form a six-membered ring. The reactivity of the alkene as a dienophile would be influenced by the electronic nature of the substituents on the aromatic ring.

1,3-Dipolar Cycloadditions: This type of reaction occurs between a 1,3-dipole and a dipolarophile (the alkene). For instance, the reaction with ozone in the context of ozonolysis is a 1,3-dipolar cycloaddition. Other 1,3-dipoles, such as nitrones or azides, could potentially react with the terminal alkene to form five-membered heterocyclic rings.

Oxidative Transformations

The double bond is susceptible to various oxidative reactions, which can lead to the formation of epoxides, diols, or cleavage of the carbon-carbon double bond.

Epoxidation: The reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is expected to form an epoxide (an oxirane ring). This reaction is generally stereospecific.

Dihydroxylation: The conversion of the alkene to a vicinal diol (two adjacent hydroxyl groups) can be achieved through several methods. Syn-dihydroxylation can be accomplished using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). Anti-dihydroxylation can be achieved via epoxidation followed by acid-catalyzed ring-opening.

Cleavage: Oxidative cleavage of the double bond would break the propene chain. Ozonolysis (reaction with ozone, O₃, followed by a workup step) is a common method for this transformation. Depending on the workup conditions (reductive or oxidative), the products would be an aldehyde and formaldehyde (B43269) or a carboxylic acid and carbon dioxide, respectively.

Reductive Transformations

Hydrogenation: The most common reductive transformation of an alkene is catalytic hydrogenation. In the presence of a metal catalyst (e.g., palladium, platinum, or nickel) and hydrogen gas, the double bond is expected to be reduced to a single bond, converting the 1-propene group to a propane (B168953) group. This would yield 1-(2-iso-Butoxy-5-fluorophenyl)propane.

Dissolving Metal Reduction: While less common for simple alkenes, dissolving metal reductions, such as the Birch reduction (using sodium or lithium in liquid ammonia (B1221849) with an alcohol), are typically used for reducing aromatic rings. The isolated double bond in the title compound would likely not be reduced under these conditions.

Polymerization and Oligomerization Behavior

Alkenes, particularly terminal alkenes, can serve as monomers for addition polymerization. The polymerization of 3-(2-iso-Butoxy-5-fluorophenyl)-1-propene could theoretically be initiated by radical, cationic, or anionic methods, leading to a polymer with a poly(propylene) backbone and the substituted phenyl group as a pendant side chain. The bulky iso-butoxy group might sterically hinder the polymerization process to some extent. The potential for this compound to be used in ring-opening metathesis polymerization (ROMP) would depend on its ability to form a cyclic olefin, which is not its current structure.

Reactivity of the Fluoro-Substituted Aromatic Ring

The aromatic ring of 3-(2-iso-Butoxy-5-fluorophenyl)-1-propene possesses two substituents: an iso-butoxy group and a fluorine atom. These substituents influence the reactivity of the ring towards electrophilic aromatic substitution.

The iso-butoxy group is an ortho, para-directing activator due to the lone pairs on the oxygen atom, which can be donated into the ring through resonance. The fluorine atom is an ortho, para-directing deactivator. Halogens are deactivating due to their inductive electron-withdrawing effect but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance.

In the case of 3-(2-iso-Butoxy-5-fluorophenyl)-1-propene, the iso-butoxy group is at position 2 and the fluorine at position 5. The directing effects of these two groups would need to be considered in any electrophilic aromatic substitution reaction. The strong activating effect of the alkoxy group would likely dominate, directing incoming electrophiles to the positions ortho and para to it. However, the position para to the iso-butoxy group is occupied by the fluorine atom. The positions ortho to the iso-butoxy group are C1 (bearing the propene chain) and C3. Steric hindrance from the existing substituents would also play a role in determining the site of substitution.

Electrophilic Aromatic Substitution Reactions and Regioselectivity

The regiochemical outcome of electrophilic aromatic substitution (EAS) on the 3-(2-iso-Butoxy-5-fluorophenyl)-1-propene ring is governed by the directing effects of its three substituents: the iso-butoxy group, the fluorine atom, and the allyl group.

Iso-Butoxy Group (-O-iBu): As an alkoxy group, it is a strongly activating, ortho, para-director due to its potent +R (resonance) effect, where the oxygen's lone pairs delocalize into the benzene (B151609) ring. libretexts.orgyoutube.com

Fluorine Atom (-F): Halogens are a unique class of substituents. While they are deactivating due to their strong -I (inductive) effect, they are ortho, para-directing because of a +R effect. libretexts.org

Allyl Group (-CH₂CH=CH₂): As an alkyl group, it is weakly activating and an ortho, para-director through a +I effect. youtube.com

PositionElectronic EffectsSteric HindrancePredicted Reactivity
C4 Activated by ortho allyl group; Deactivated by meta fluoro group.Moderate, from adjacent allyl group.Likely site of substitution.
C6 Activated by para allyl group; Deactivated by ortho fluoro group.Low.Possible site of substitution.

Table 1: Analysis of Regioselectivity in Electrophilic Aromatic Substitution

Directed Ortho-Metalation and Functionalization of the Fluorophenyl Group

Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to achieve highly regioselective deprotonation and subsequent functionalization of an aromatic ring. chemeurope.comorganic-chemistry.org The iso-butoxy group in 3-(2-iso-Butoxy-5-fluorophenyl)-1-propene can serve as an effective DMG.

In a typical DoM reaction, an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), is used as the base. The heteroatom of the DMG, in this case, the oxygen of the iso-butoxy group, coordinates to the lithium ion, positioning the base to deprotonate the sterically accessible ortho proton. baranlab.org For the title compound, the position ortho to the iso-butoxy group is C6. The other ortho position is already substituted with the allyl group.

The general mechanism involves the formation of an aryllithium intermediate, which can then be quenched with a wide range of electrophiles to introduce new functional groups at the C6 position with high regioselectivity. chemeurope.com

Table 2: Representative Directed Ortho-Metalation Reactions

Reagent System Electrophile (E+) Product
1. n-BuLi, TMEDA, THF, -78 °C2. E+ -CHO (from DMF) 6-Formyl-3-(2-iso-butoxy-5-fluorophenyl)-1-propene
1. s-BuLi, THF, -78 °C2. E+ -COOH (from CO₂) 6-Carboxy-3-(2-iso-butoxy-5-fluorophenyl)-1-propene

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) typically requires an aromatic ring that is rendered electron-deficient by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to a good leaving group. byjus.commasterorganicchemistry.com

In 3-(2-iso-Butoxy-5-fluorophenyl)-1-propene, the fluorine atom can act as a leaving group. However, the aromatic ring is substituted with the electron-donating iso-butoxy group, which increases the electron density of the ring and thus disfavors nucleophilic attack. masterorganicchemistry.com Consequently, SNAr reactions on this substrate are challenging under classical conditions.

Despite the electronic deactivation towards SNAr, recent advances in catalysis have opened new pathways. For instance, photoredox catalysis can facilitate the nucleophilic defluorination of electron-neutral and even electron-rich fluoroarenes. nih.gov This method proceeds via the formation of a radical cation, which dramatically increases the electrophilicity of the aromatic ring and enables substitution.

ConditionReactivityRationale
Classical SNAr (e.g., NaOMe, heat) Very low to noneThe electron-donating iso-butoxy group deactivates the ring towards nucleophilic attack. masterorganicchemistry.com
Photoredox Catalysis PossibleFormation of a radical cation intermediate can overcome the electron-rich nature of the ring, enabling substitution. nih.gov

Table 3: Feasibility of Nucleophilic Aromatic Substitution (SNAr)

Reactivity of the Iso-Butoxy Ether Linkage

Ether Cleavage Reactions and Derivatives

The iso-butoxy ether linkage is susceptible to cleavage under strongly acidic conditions, most commonly with hydrogen halides like hydrogen bromide (HBr) or hydrogen iodide (HI). libretexts.orgyoutube.com The cleavage of aryl alkyl ethers can proceed via either an Sₙ1 or Sₙ2 mechanism. Given that the iso-butyl group is a primary alkyl group at the point of attachment to the ether oxygen, the cleavage is expected to occur through an Sₙ2 pathway. libretexts.org Nucleophilic attack by the halide ion occurs at the less hindered carbon of the protonated ether.

The reaction results in the formation of a phenol (B47542) and an alkyl halide. Cleavage of the bond between the aromatic ring and the oxygen is significantly more difficult and generally does not occur under these conditions. youtube.com

Reaction: 3-(2-iso-Butoxy-5-fluorophenyl)-1-propene + HBr → 3-(2-Hydroxy-5-fluorophenyl)-1-propene + 1-Bromo-2-methylpropane

Other potent Lewis acids, such as boron tribromide (BBr₃), are also highly effective for the cleavage of aryl ethers.

Stability and Functional Group Compatibility

Aryl ethers are known for their general lack of reactivity, which makes them excellent choices as protecting groups in organic synthesis. libretexts.org The iso-butoxy group in the title compound is stable under a wide range of reaction conditions, including:

Basic conditions: It is resistant to strong bases like hydroxides, alkoxides, and organolithium reagents (at low temperatures where ether cleavage is slow). uwindsor.ca

Nucleophilic attack: It does not react with common nucleophiles. libretexts.org

Many oxidizing and reducing conditions: It is compatible with many reagents used to modify other parts of the molecule, such as the allyl group.

This stability allows for selective transformations at the allyl group or other positions on the aromatic ring without affecting the ether linkage. However, its lability in the presence of strong acids must be considered during synthetic planning. libretexts.org

Transition Metal-Catalyzed Transformations and C-H Activation Studies

The structure of 3-(2-iso-Butoxy-5-fluorophenyl)-1-propene offers several handles for transition metal-catalyzed reactions, including C-H activation and transformations involving the allyl group.

The oxygen atom of the iso-butoxy group can act as a directing group in transition metal-catalyzed C-H functionalization reactions, similar to its role in DoM. researchgate.net Catalysts based on palladium (Pd), rhodium (Rh), or ruthenium (Ru) can coordinate to the ether oxygen and selectively activate the C-H bond at the C6 position for various coupling reactions. nih.gov

Furthermore, the presence of a fluorine atom opens up possibilities for C-F bond activation, a challenging but increasingly important transformation in synthetic chemistry. escholarship.orgnih.gov Specialized transition metal complexes can facilitate the oxidative addition into the C-F bond, allowing for subsequent functionalization.

The allyl group is also a versatile functional group for transition metal catalysis. It can undergo a variety of transformations, including:

Isomerization: Migration of the double bond to form the thermodynamically more stable internal alkene.

Cross-coupling reactions: Such as Heck or Suzuki couplings at the terminal carbon.

Wacker-type oxidation: To form a ketone.

Table 4: Potential Transition Metal-Catalyzed Transformations

Reaction Type Catalyst System (Example) Target Site
Directed C-H Activation [RhCp*Cl₂]₂, AgSbF₆ C6-H bond
C-F Activation Pd(0) with specific ligands C5-F bond

| Allyl Group Isomerization | RuHCl(CO)(PPh₃)₃ | C=C bond |

Catalytic Isomerization of the Propene Double Bond

The isomerization of allylbenzenes to their more thermodynamically stable 1-propenylbenzene isomers is a synthetically valuable transformation, often utilized in the production of fragrances, polymers, and pharmaceuticals. researchgate.net This reaction is typically catalyzed by transition metals or strong bases. researchgate.net For 3-(2-iso-butoxy-5-fluorophenyl)-1-propene, it is anticipated that the terminal double bond can be efficiently isomerized to an internal position, yielding a mixture of (E)- and (Z)-3-(2-iso-butoxy-5-fluorophenyl)-1-propene.

The reaction generally proceeds to favor the formation of the (E)-isomer due to its greater thermodynamic stability. docksci.com Various catalytic systems have been employed for the isomerization of similar allylbenzenes, with ruthenium and palladium complexes being particularly effective. acs.org Base-catalyzed isomerization, often using strong bases like potassium hydroxide, is also a common method, though it may require higher temperatures. researchgate.net

Mechanistically, transition metal-catalyzed isomerization is often proposed to proceed through a π-allyl intermediate. docksci.com In the case of ruthenium catalysts, a deuterium (B1214612) labeling study on a similar system provided evidence for a metal hydride addition-elimination mechanism. acs.org

The expected isomerization of 3-(2-iso-butoxy-5-fluorophenyl)-1-propene is summarized in the table below, with hypothetical data based on findings for structurally related alkoxy-substituted allylbenzenes. researchgate.netdocksci.com

Table 1: Hypothetical Data for Catalytic Isomerization of 3-(2-iso-Butoxy-5-fluorophenyl)-1-propene

Catalyst SystemSolventTemperature (°C)Time (h)Conversion (%)(E:Z) Ratio
[RuCl₂(p-cymene)]₂ / PPh₃Toluene804>9590:10
Pd(OAc)₂ / P(o-tolyl)₃DMF1006>9585:15
KOH / DMSODMSO120129092:8

Note: The data in this table is illustrative and based on typical results for analogous compounds. Actual experimental results for 3-(2-iso-butoxy-5-fluorophenyl)-1-propene may vary.

Selective Functionalization via C-H Activation on the Aromatic or Alkene Systems

Carbon-hydrogen (C-H) activation has emerged as a powerful tool in organic synthesis for the direct functionalization of otherwise inert C-H bonds. youtube.com For 3-(2-iso-butoxy-5-fluorophenyl)-1-propene, there are multiple C-H bonds that could potentially be functionalized, both on the aromatic ring and the propene side chain. The regioselectivity of such reactions is often guided by directing groups within the molecule.

Aromatic C-H Activation:

The iso-butoxy group on the aromatic ring is expected to act as a directing group in palladium-catalyzed C-H functionalization reactions. nih.gov The oxygen atom of the ether can coordinate to the palladium catalyst, directing the activation to the ortho C-H bond. nih.gov In the case of 3-(2-iso-butoxy-5-fluorophenyl)-1-propene, this would correspond to the C-H bond at the C3 position of the phenyl ring. This directed C-H activation would lead to the formation of a cyclometalated intermediate, which can then react with a variety of coupling partners. nih.gov

The presence of the fluorine atom at the C5 position will influence the electronic properties of the aromatic ring, potentially affecting the rate and efficiency of the C-H activation process. However, the directing effect of the iso-butoxy group is expected to be the dominant factor in determining the regioselectivity.

Alkene C-H Activation:

Alternatively, C-H functionalization can also occur at the propene side chain. Palladium-catalyzed reactions of allylbenzenes can lead to functionalization at the allylic position. acs.org Rhodium catalysts have also been shown to effect allylic C-H activation in similar systems. acs.org Furthermore, reactions involving the double bond, such as hydroarylation, can also be achieved using palladium catalysis. nih.gov

The selective functionalization of either the aromatic or alkene system would depend on the specific catalyst, ligands, and reaction conditions employed.

The potential C-H activation reactions for 3-(2-iso-butoxy-5-fluorophenyl)-1-propene are outlined in the table below, with hypothetical data based on studies of analogous systems. nih.govacs.org

Table 2: Hypothetical Data for Selective C-H Functionalization of 3-(2-iso-Butoxy-5-fluorophenyl)-1-propene

Reaction TypeCatalyst SystemCoupling PartnerSolventTemperature (°C)Yield (%)Site of Functionalization
ortho-ArylationPd(OAc)₂ / MPAAPhenylboronic acidToluene11075Aromatic C3-H
ortho-OlefinationPd(OAc)₂ / Ac-Gly-OHEthyl acrylateAcetic Acid12068Aromatic C3-H
Allylic Arylation[RhCp*Cl₂]₂ / AgSbF₆Benzene1,2-Dichloroethane8072Allylic C-H

Note: The data in this table is illustrative and based on typical results for analogous compounds. Actual experimental results for 3-(2-iso-butoxy-5-fluorophenyl)-1-propene may vary. MPAA = N-acetylglycine, Ac-Gly-OH = N-acetylglycine.

Advanced Spectroscopic and Structural Characterization of 3 2 Iso Butoxy 5 Fluorophenyl 1 Propene

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-dimensional NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like 3-(2-iso-Butoxy-5-fluorophenyl)-1-propene. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

A comprehensive NMR analysis would begin with one-dimensional spectra to identify the different types of protons, carbons, and the fluorine atom in the molecule.

¹H NMR Spectroscopy : The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the protons of the 1-propene group, and the protons of the iso-butoxy group. The aromatic protons would appear in the downfield region (typically 6.5-8.0 ppm), with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. libretexts.org The vinyl protons of the propene group would also be in a characteristic region (4.5-6.5 ppm), exhibiting complex splitting due to coupling with each other. libretexts.org The protons of the iso-butoxy group would appear in the upfield region, with the CH₂ protons adjacent to the oxygen atom being the most downfield of this group (around 3.5-4.5 ppm). libretexts.org

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum would provide a count of the unique carbon atoms in the molecule. Aromatic and alkene carbons typically resonate in the 115-150 ppm range. libretexts.org The carbon of the C-F bond would show a large coupling constant with the ¹⁹F nucleus. The carbons of the iso-butoxy group would appear at higher field strengths.

¹⁹F NMR Spectroscopy : The fluorine-19 NMR spectrum would show a single resonance for the fluorine atom on the phenyl ring. The chemical shift and coupling to adjacent protons would confirm its position.

Hypothetical ¹H and ¹³C NMR Data Table

GroupHypothetical ¹H Chemical Shift (ppm)Hypothetical ¹³C Chemical Shift (ppm)
Aromatic CH6.7 - 7.2115 - 130
Aromatic C-F-155 - 160 (d)
Aromatic C-O-150 - 155
Aromatic C-C-130 - 135
Vinylic =CH₂5.0 - 5.2115 - 120
Vinylic =CH-5.9 - 6.1135 - 140
Allylic -CH₂-3.3 - 3.535 - 40
Iso-butoxy -OCH₂-3.7 - 3.970 - 75
Iso-butoxy -CH-2.0 - 2.228 - 32
Iso-butoxy -CH₃0.9 - 1.118 - 22

(Note: These are estimated values based on typical chemical shift ranges and are not experimental data.)

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy) : This experiment would reveal proton-proton (¹H-¹H) couplings within the molecule. sdsu.edu For instance, it would show correlations between the vinyl protons of the propene group and the allylic protons, as well as couplings between the protons within the iso-butoxy group and the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹J-coupling). youtube.com This would definitively assign each proton signal to its corresponding carbon signal, for example, linking the vinylic proton signals to the vinylic carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformation. For instance, a NOESY experiment could show through-space interactions between the protons of the iso-butoxy group and the protons on the aromatic ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of 3-(2-iso-Butoxy-5-fluorophenyl)-1-propene. This precise mass measurement allows for the unambiguous determination of the elemental formula (C₁₃H₁₇FO), distinguishing it from other compounds with the same nominal mass. This technique is a powerful tool in the characterization of novel compounds. csic.es

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule, which are characteristic of specific functional groups.

Infrared (IR) Spectroscopy : The IR spectrum would be expected to show characteristic absorption bands for the C-F stretch, the C=C stretch of the alkene and the aromatic ring, the C-O-C stretch of the ether linkage, and the C-H stretches of the aromatic, vinylic, and aliphatic groups. uantwerpen.be

Raman Spectroscopy : Raman spectroscopy would complement the IR data, often providing stronger signals for non-polar bonds like the C=C double bond.

Hypothetical Vibrational Spectroscopy Data Table

Functional GroupExpected Wavenumber (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Alkene =C-H Stretch3080 - 3020
Aliphatic C-H Stretch3000 - 2850
C=C Stretch (Alkene)1680 - 1640
C=C Stretch (Aromatic)1600 - 1450
C-F Stretch1250 - 1000
C-O-C Stretch (Ether)1300 - 1000

(Note: These are typical wavenumber ranges and are not experimental data.)

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment (if chiral derivatives are formed)

The parent compound, 3-(2-iso-Butoxy-5-fluorophenyl)-1-propene, is not chiral. However, if chiral derivatives were to be synthesized (for example, by epoxidation of the double bond), chiroptical techniques like Circular Dichroism (CD) spectroscopy would be essential for determining the absolute configuration of the newly formed stereocenters. CD spectroscopy measures the differential absorption of left and right circularly polarized light, which is a characteristic property of chiral molecules.

Theoretical and Computational Chemistry Studies of 3 2 Iso Butoxy 5 Fluorophenyl 1 Propene

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic distribution and energy of a system.

Density Functional Theory (DFT) for Geometry Optimization and Energetics

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. nih.gov The geometry optimization process systematically alters the molecular geometry to find the lowest energy conformation, which corresponds to the most stable structure. youtube.commdpi.comyoutube.com For 3-(2-iso-Butoxy-5-fluorophenyl)-1-propene, a DFT approach, such as using the B3LYP functional with a basis set like 6-31G*, would be employed to find its equilibrium geometry. semanticscholar.orgkarazin.ua This process calculates the forces on each atom until they are minimized, resulting in a stable 3D arrangement. youtube.com

The optimization would reveal key structural parameters. The planarity of the benzene (B151609) ring might show slight distortions due to the steric and electronic effects of the bulky isobutoxy group, the fluorine atom, and the allyl side chain. semanticscholar.org The calculations also provide the total electronic energy of the molecule, a critical value for comparing the stability of different isomers or conformers.

Hypothetical Optimized Geometric Parameters for 3-(2-iso-Butoxy-5-fluorophenyl)-1-propene (DFT/B3LYP/6-31G)*

ParameterBond/AnglePredicted Value
Bond Length C(ar)-F1.35 Å
C(ar)-O1.37 Å
O-C(isobutyl)1.43 Å
C(ar)-C(allyl)1.51 Å
C=C (propene)1.34 Å
Bond Angle C-O-C118.5°
F-C(ar)-C(ar)118.0°
O-C(ar)-C(ar)125.0°
Dihedral Angle C(ar)-C(ar)-C(allyl)-C110.0°

Note: This data is hypothetical and for illustrative purposes.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. semanticscholar.org A small gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. semanticscholar.orgresearchgate.net

For 3-(2-iso-Butoxy-5-fluorophenyl)-1-propene, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the propene double bond, which are the likely sites for electrophilic attack. The LUMO would likely be distributed over the aromatic ring as well, representing the region where a nucleophile would attack. The fluorine and isobutoxy substituents modulate the energies and spatial distribution of these orbitals.

Hypothetical Frontier Orbital Properties (DFT/B3LYP/6-31G)*

PropertyValue
HOMO Energy -6.2 eV
LUMO Energy -0.8 eV
HOMO-LUMO Gap 5.4 eV

Note: This data is hypothetical and for illustrative purposes.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that arise from rotation around single bonds. quimicaorganica.orglibretexts.orgscribd.com For 3-(2-iso-Butoxy-5-fluorophenyl)-1-propene, significant conformational flexibility exists due to the rotation around the C(ar)-O bond, the O-C(isobutyl) bond, and the C(ar)-C(allyl) bond.

By systematically rotating these bonds and calculating the energy at each step, a potential energy surface (PES) can be mapped. This map reveals the low-energy (stable) conformers and the energy barriers for interconversion between them. Methods like molecular mechanics or DFT can be used for this analysis. researchgate.net The analysis would identify the most stable conformer, which is crucial for understanding the molecule's behavior and for accurate prediction of its spectroscopic properties. The relative populations of different conformers at a given temperature can be estimated from their energy differences using the Boltzmann distribution.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational chemistry allows for the prediction of various spectroscopic data, which can be invaluable for identifying a compound and interpreting experimental spectra.

NMR Spectroscopy: Theoretical calculations can predict nuclear magnetic resonance (NMR) chemical shifts. mdpi.com Using methods like the Gauge-Including Atomic Orbital (GIAO) method, the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F) can be calculated. nih.gov The predicted chemical shifts for 3-(2-iso-Butoxy-5-fluorophenyl)-1-propene would be highly sensitive to the molecule's optimized geometry and electronic environment. nih.govrsc.org Predicting ¹⁹F NMR shifts is particularly useful due to the high sensitivity of fluorine to its electronic surroundings. rsc.org

IR Spectroscopy: Infrared (IR) spectra can be simulated by calculating the vibrational frequencies of the molecule. substack.comarxiv.org After geometry optimization, a frequency calculation determines the normal modes of vibration. acs.orgarxiv.org Each vibrational mode has a specific frequency and intensity, which correspond to peaks in the IR spectrum. These calculations can help assign experimental bands to specific functional group vibrations, such as the C=C stretch of the propene group, the C-O-C ether stretch, and the C-F stretch.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). nih.gov It calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λ_max) and oscillator strengths (related to peak intensity), which correspond to the π → π* transitions expected for the aromatic system.

Hypothetical Predicted Spectroscopic Data

SpectrumParameterPredicted Value
¹³C NMR C=C (propene)135 ppm
C-F158 ppm (J_CF = 245 Hz)
¹⁹F NMR Ar-F-115 ppm
IR C=C Stretch1645 cm⁻¹
C-O-C Stretch1250 cm⁻¹
UV-Vis λ_max275 nm

Note: This data is hypothetical and for illustrative purposes.

Reaction Mechanism Elucidation via Transition State Calculations

Computational chemistry can be used to map out the entire energy profile of a chemical reaction, including reactants, products, intermediates, and, crucially, transition states. A transition state (TS) is a high-energy, unstable configuration that exists at the peak of the reaction energy barrier between reactants and products. libretexts.org

For 3-(2-iso-Butoxy-5-fluorophenyl)-1-propene, a potential reaction is the electrophilic addition to the propene double bond. libretexts.orgchemtube3d.com Using computational methods, one could model the reaction with an electrophile like HBr. The process would involve locating the geometry of the transition state for the initial attack on the double bond. stackexchange.com A frequency calculation on the TS geometry must yield exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. nih.gov By calculating the energies of the reactants, the transition state, and the resulting carbocation intermediate, the activation energy for the reaction can be determined, providing insight into the reaction rate and mechanism. libretexts.org

Quantitative Structure-Activity Relationship (QSAR) Modeling (purely in silico predictions)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a molecule and its biological activity. neovarsity.org The fundamental principle is that the structure of a molecule determines its properties, which in turn dictates its activity. omicstutorials.com

A hypothetical QSAR study involving 3-(2-iso-Butoxy-5-fluorophenyl)-1-propene would follow several key steps: drugdesign.org

Data Collection: A dataset of structurally similar compounds with known biological activities (e.g., receptor binding affinity, enzyme inhibition) would be assembled.

Descriptor Calculation: For each molecule in the dataset, including the target compound, a large number of molecular descriptors would be calculated. These are numerical values that encode different aspects of the molecular structure, such as electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties.

Model Development: Using statistical or machine learning methods (e.g., multiple linear regression, neural networks), a mathematical model is built that correlates the calculated descriptors with the observed biological activity. neovarsity.orgstanford.edu

Model Validation: The predictive power of the model is rigorously tested to ensure it is robust and not due to chance correlation. semanticscholar.org

Once a validated QSAR model is established, it can be used to predict the biological activity of new or untested compounds like 3-(2-iso-Butoxy-5-fluorophenyl)-1-propene purely from its calculated descriptors. qima-lifesciences.com This in silico prediction helps prioritize compounds for synthesis and experimental testing in fields like drug discovery. researchgate.netbiorxiv.org

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

As of the current date, specific molecular dynamics (MD) simulation studies focusing exclusively on 3-(2-iso-butoxy-5-fluorophenyl)-1-propene are not extensively available in publicly accessible research literature. Such studies are crucial for providing a dynamic understanding of a molecule's behavior in various environments, complementing the static insights gained from quantum mechanical calculations.

Molecular dynamics simulations would be instrumental in elucidating the influence of different solvents on the conformational landscape of 3-(2-iso-butoxy-5-fluorophenyl)-1-propene. By simulating the molecule in explicit solvent boxes (e.g., water, ethanol, DMSO), researchers could analyze the radial distribution functions (RDFs) between specific atoms of the solute and solvent molecules. This analysis would reveal the nature and strength of solvation shells and preferential interactions, such as hydrogen bonding between the fluorine or oxygen atoms and protic solvents.

Furthermore, MD simulations are a powerful tool for investigating intermolecular interactions between molecules of 3-(2-iso-butoxy-5-fluorophenyl)-1-propene itself. By simulating a system containing multiple molecules of the compound, one could observe and quantify aggregation behavior, π-π stacking interactions between the phenyl rings, and van der Waals forces. The potential of mean force (PMF) calculations could be employed to determine the free energy landscape of dimerization or oligomerization, providing insights into the thermodynamic stability of such aggregates.

While specific experimental or detailed simulation data for 3-(2-iso-butoxy-5-fluorophenyl)-1-propene is not available, the following tables represent the type of data that would be generated from such computational studies. The values presented are hypothetical and for illustrative purposes only, demonstrating the framework used in such analyses.

Table 1: Hypothetical Radial Distribution Function (g(r)) Peak Data for Solvation Shells around 3-(2-iso-Butoxy-5-fluorophenyl)-1-propene in Various Solvents

This table illustrates how RDF data would be presented to show the most probable distance (r) of solvent molecules from specific atoms of the compound.

Atom/Group on CompoundSolventg(r) Peak Position (Å)Coordination Number (within first shell)
Fluorine (F)Water (H₂O)2.853.1
Ether Oxygen (O)Water (H₂O)2.922.8
Fluorine (F)Ethanol (C₂H₅OH)3.102.5
Ether Oxygen (O)Ethanol (C₂H₅OH)3.052.2
Phenyl Ring (Center)Toluene (C₇H₈)4.501.5

Table 2: Illustrative Intermolecular Interaction Energies from Dimer Simulations of 3-(2-iso-Butoxy-5-fluorophenyl)-1-propene in a Toluene Solvent Model

This table provides an example of how interaction energies between two molecules of the compound would be broken down and quantified in a simulated environment.

Interaction TypeConfigurationAverage Interaction Energy (kcal/mol)
π-π StackingParallel-Displaced-3.5
van der WaalsOverall-5.2
ElectrostaticOverall-1.8
Total Interaction Energy--10.5

The lack of information prevents the creation of a detailed article covering the requested topics of its role as a synthetic intermediate, its potential in agrochemical and advanced materials development, or any in vitro biological activity and structure-activity relationship studies.

It is possible that this compound is novel, has not been the subject of published research, or is referred to under a different nomenclature that is not readily accessible. Without any foundational research data, it is not possible to provide an accurate and informative article as requested.

Potential Non Clinical Applications and Structure Activity Relationship Sar Studies of 3 2 Iso Butoxy 5 Fluorophenyl 1 Propene and Its Derivatives

Derivatization for Functional Enhancement and Property Modulation

The process of derivatization involves the chemical modification of a compound to produce analogs with altered physical, chemical, or biological properties. For 3-(2-iso-butoxy-5-fluorophenyl)-1-propene, derivatization strategies can be logically categorized by targeting its three main structural components: the substituted phenyl ring, the propene tail, and the iso-butoxy group.

The electronic and steric properties of the phenyl ring are critical determinants of a molecule's interaction with biological targets and its metabolic stability. The existing fluorine atom at the C-5 position already introduces significant changes in electron density and can block potential sites of metabolism. cambridgemedchemconsulting.comnih.gov Further modifications can be explored to fine-tune these properties.

Systematic substitution on the aromatic ring can be achieved through various synthetic methodologies. For instance, electrophilic aromatic substitution could introduce nitro or halogen groups, while more advanced cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, could be employed to introduce a wide array of substituents like alkyl, aryl, or amino groups. nsf.gov The goal of these modifications is to probe the steric and electronic requirements of the binding pocket of a potential biological target. For example, introducing electron-withdrawing groups (e.g., -CN, -CF₃) or electron-donating groups (e.g., -CH₃, -OCH₃) can drastically alter the molecule's electrostatic potential and hydrogen bonding capabilities. nih.govcambridgemedchemconsulting.com

The following table illustrates a hypothetical SAR study based on aromatic ring substitutions.

Compound IDModification (Substitution at C-4)RationaleHypothetical Impact on Target AffinityHypothetical Impact on Metabolic Stability
Parent-HBaseline compoundModerateModerate
A-1-ClIntroduce electron-withdrawing group, increase lipophilicityIncreasedIncreased
A-2-CH₃Introduce electron-donating group, increase lipophilicityDecreasedDecreased (potential for oxidation)
A-3-CNIntroduce strong electron-withdrawing group, potential H-bond acceptorSignificantly IncreasedIncreased
A-4-NH₂Introduce H-bond donor/acceptorIncreased (if H-bond is favorable)Decreased (potential for oxidation)

The 1-propene (allyl) group is a versatile functional handle that can be readily modified to introduce a variety of chemical functionalities. nih.gov Its presence suggests potential for reactions such as oxidation, reduction, addition, or isomerization. These modifications can impact the molecule's conformation, solubility, and ability to form covalent or non-covalent bonds with a target.

Key derivatization strategies for the propene moiety include:

Oxidation: Epoxidation of the double bond would yield a reactive epoxide, a common motif in covalent inhibitors. Dihydroxylation would produce a diol, significantly increasing polarity and hydrogen bonding capacity.

Reduction: Hydrogenation of the propene to a propyl group would remove the reactive double bond and increase conformational flexibility, which can be used to probe the importance of the rigid planar structure of the allyl group.

Addition Reactions: Hydrohalogenation or hydroamination across the double bond can introduce new substituents. For instance, the addition of an amine could introduce a basic center, improving aqueous solubility and allowing for salt formation.

Allylic Functionalization: The allylic position is susceptible to functionalization, for example, through allylic bromination followed by nucleophilic substitution, allowing the introduction of a wide range of functional groups. nih.gov The conformation around this allylic system is influenced by allylic strain, which can be a key factor in pre-organizing the molecule for optimal binding to a target. nih.govbohrium.com

The table below outlines potential modifications to the propene moiety and their hypothetical consequences.

Compound IDPropene ModificationRationaleHypothetical Impact on SolubilityHypothetical Impact on Reactivity
Parent-CH₂-CH=CH₂Baseline compoundLowModerate (alkene reactivity)
P-1-CH₂-CH(OH)CH₂(OH) (Diol)Increase polarity and H-bondingHighLow
P-2-CH₂-CH₂-CH₃ (Propyl)Remove planarity, increase flexibilityVery LowVery Low
P-3-CH(OH)-CH=CH₂ (Allylic alcohol)Introduce H-bond donor at allylic positionSlightly IncreasedModerate
P-4-CH₂-CH(Br)CH₃ (Bromo-adduct)Introduce electrophilic centerLowHigh (susceptible to substitution)

The iso-butoxy group primarily contributes to the lipophilicity of the molecule and engages in hydrophobic interactions within a binding pocket. However, alkoxy groups, particularly branched ones, can be susceptible to metabolic cleavage (O-dealkylation). cambridgemedchemconsulting.com Bioisosteric replacement is a powerful strategy in medicinal chemistry to address such liabilities while retaining or improving biological activity. nih.govchem-space.com A bioisostere is a chemical substituent that mimics the spatial and electronic properties of the original group. cambridgemedchemconsulting.com

Potential bioisosteres for the iso-butoxy group include:

Alternative Alkoxy Groups: Smaller groups like methoxy (B1213986) or ethoxy would reduce lipophilicity, while larger or cyclic ethers could probe steric limits.

Alkyl Groups: Replacing the -O-CH₂(CH(CH₃)₂) with a similarly sized alkyl group, like a neopentyl group, would eliminate the ether oxygen and its potential for hydrogen bonding or metabolic attack.

Fluorinated Ethers: Replacing hydrogens on the isobutyl group with fluorine can block metabolism at those sites and subtly alter electronic properties. cambridgemedchemconsulting.comsemanticscholar.org

Cyclic Ethers: Small cyclic ethers like an oxetane (B1205548) ring can mimic the steric bulk of the iso-butoxy group while potentially improving metabolic stability and solubility. cambridgemedchemconsulting.com

Thioethers: Replacing the ether oxygen with sulfur to form a thioether would alter bond angles, polarizability, and metabolic profile.

The following table provides a hypothetical comparison of bioisosteric replacements for the iso-butoxy group.

Compound IDBioisosteric ReplacementRationaleHypothetical LogPHypothetical Metabolic Stability
Parent-O-CH₂CH(CH₃)₂ (iso-Butoxy)Baseline compound4.2Low (O-dealkylation)
B-1-S-CH₂CH(CH₃)₂ (iso-Butylthio)Alter electronics and metabolic profile4.5Moderate (oxidation to sulfoxide/sulfone)
B-2-CH₂-CH₂CH(CH₃)₂ (3-Methylbutyl)Remove ether oxygen, increase hydrophobicity5.0Moderate (aliphatic hydroxylation)
B-3CyclopentyloxyIntroduce conformational restriction, improve stability4.0High
B-4-O-CF₂CH(CH₃)₂Block metabolic oxidation at alpha-carbon4.8Very High

Future Directions and Emerging Research Opportunities for 3 2 Iso Butoxy 5 Fluorophenyl 1 Propene

Development of Chemo- and Regioselective Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in chemical synthesis that allows for the modification of complex molecules at late stages, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies. rsc.org For 3-(2-iso-Butoxy-5-fluorophenyl)-1-propene, LSF efforts can be strategically directed at its two main reactive sites: the aromatic ring and the allylic propene group.

Future research should focus on developing catalytic methods that can selectively modify specific C-H bonds on the phenyl ring. Given the existing substitution pattern, the remaining open positions are prime targets for functionalization. Methodologies involving transition metal catalysis (e.g., using Palladium, Rhodium, or Ruthenium) could enable the introduction of various functional groups. acs.orgnih.gov For instance, directed C-H functionalization, guided by the inherent electronic properties of the fluoro and isobutoxy substituents, could lead to predictable and selective installation of new groups. rsc.org

The allylic system of the 1-propene chain is another key handle for diversification. Research into molybdenum-catalyzed allylic substitution, for example, could provide a platform to introduce sulfone moieties and other functionalities with high regioselectivity. rsc.org Such transformations would yield derivatives with altered steric and electronic properties, which is crucial for tuning biological activity or material characteristics.

Table 1: Potential Late-Stage Functionalization Reactions

Target Site Reaction Type Potential Reagents/Catalysts Resulting Functional Group
Phenyl Ring C(sp²)-H Alkenylation Rh(III) catalysts, allenes Aldehyde-bearing derivatives acs.org
Phenyl Ring C(sp²)-H Fluorination AgF₂, Pd(II)/NFSI Additional fluorine atoms rsc.orgmpg.de
Propene Group Allylic C(sp³)-H Oxygenation Fe(CF₃-PDP) catalysts Hydroxyl (-OH) acs.org
Propene Group Allylic Sulfonylation Mo(CO)₆/bipyridine Sulfone (-SO₂R) rsc.org

The development of these LSF strategies would avoid the need for lengthy de novo syntheses for each new derivative, streamlining the exploration of the chemical space around the core structure. acs.org

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages, including enhanced safety, precise control over reaction parameters, higher reproducibility, and improved scalability. researchgate.net Future research should explore the adaptation of the synthesis of 3-(2-iso-Butoxy-5-fluorophenyl)-1-propene and its subsequent functionalization into automated flow chemistry platforms.

Automated systems can perform multistep syntheses with minimal human intervention, accelerating the discovery and optimization process. nih.govmpg.de For instance, hazardous reactions that might be part of a synthetic route, such as nitrations or those involving unstable intermediates, can be performed with much greater safety in microreactors due to superior heat and mass transfer. researchgate.netpharmtech.com An automated platform could be designed to iteratively synthesize and test derivatives, creating a closed-loop design-make-test-analyze cycle. chimia.ch Such systems, sometimes informed by artificial intelligence, can rapidly explore reaction conditions to maximize yield and purity. researchgate.net

The integration of online analytics, such as HPLC-MS, into a flow setup allows for real-time monitoring and optimization. soci.org This approach would be particularly valuable for the LSF reactions described previously, enabling high-throughput screening of catalysts and conditions to quickly identify optimal protocols for generating a library of derivatives. chimia.ch

Table 2: Comparison of Batch vs. Flow Synthesis for Derivative Production

Parameter Batch Synthesis Automated Flow Synthesis
Safety Higher risk with hazardous reagents or exothermic reactions. Enhanced safety due to small reaction volumes and superior heat transfer. researchgate.net
Scalability Often requires re-optimization for scale-up. More straightforward scaling by running the system for longer periods. soci.org
Reproducibility Can be variable due to challenges in controlling mixing and temperature. High reproducibility due to precise, automated control of parameters. mpg.de
Screening Sequential and time-consuming for library synthesis. Amenable to high-throughput synthesis and rapid optimization. researchgate.net

| Waste | Can generate significant solvent and reagent waste. | Reduced waste generation and potential for solvent recycling. researchgate.net |

By embracing these technologies, the synthesis of 3-(2-iso-Butoxy-5-fluorophenyl)-1-propene derivatives can become more efficient, economical, and safer. researchgate.net

Exploration of Catalytic Asymmetric Transformations

The 1-propene side chain is an ideal substrate for catalytic asymmetric transformations, which would introduce chirality into the molecule, opening pathways to enantiopure compounds for applications in medicinal chemistry and materials science. The selective formation of one enantiomer is critical in pharmacology, as different enantiomers can have vastly different biological effects.

Future research should focus on applying modern asymmetric catalysis to the double bond of the propene group. nih.govrsc.org Key areas of exploration include:

Asymmetric Hydrogenation: To create a chiral center at the 2-position of the propyl chain.

Asymmetric Dihydroxylation: To produce chiral diols, which are versatile synthetic intermediates.

Asymmetric Epoxidation: To form chiral epoxides, which can be opened by various nucleophiles to access a wide range of functionalized, enantioenriched products.

Asymmetric Aza-additions: To introduce nitrogen-containing functional groups, such as in 1,2-oxyaminations, yielding chiral vicinal amino alcohols. acs.org

Both organocatalysis and transition-metal catalysis offer powerful tools for these transformations. mdpi.com For example, chiral phosphine (B1218219) ligands combined with gold or rhodium catalysts could facilitate highly enantioselective reactions. acs.orgnih.gov Organocatalysts, which are small, metal-free organic molecules, provide a complementary approach that often uses milder conditions and shows high stability. nih.govyoutube.com

Table 3: Potential Asymmetric Transformations of the Propene Group

Asymmetric Reaction Catalyst Type Potential Chiral Ligand/Catalyst Resulting Chiral Moiety
[2+2] Cycloaddition Gold(I) Catalysis Chiral Monodentate Phosphine Ligands (e.g., MOP) Chiral 1,2-Diazetidines acs.org
Transannulation Rhodium Catalysis Chiral Brønsted Acid Enantioenriched 2,3-Dihydropyrroles nih.gov
Aldol Reaction Organocatalysis Proline Chiral β-hydroxy carbonyls youtube.com

Successfully developing these asymmetric transformations would provide access to novel, three-dimensional structures derived from 3-(2-iso-Butoxy-5-fluorophenyl)-1-propene, significantly expanding its potential utility.

Advanced Materials Science Applications Beyond Basic Polymerization

The structure of 3-(2-iso-Butoxy-5-fluorophenyl)-1-propene is analogous to a substituted styrene, making it a promising monomer for creating novel functional polymers. cmu.edu While basic polymerization is one route, future research should explore more advanced materials science applications that leverage the unique combination of the fluoro, isobutoxy, and phenyl-propene groups.

Research could focus on controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization. acs.orgwikipedia.org These methods allow for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures like block copolymers. cmu.eduacs.org The presence of electron-withdrawing (fluoro) and electron-donating (isobutoxy) influences on the phenyl ring could affect polymerization rates and the properties of the resulting polymer. cmu.edu

Furthermore, this monomer could be incorporated into copolymers with other functional monomers to create materials with tailored properties. rsc.org For example, copolymerization could yield materials for applications in:

Advanced Coatings: The fluorine content could impart hydrophobicity and chemical resistance, while the isobutoxy group could influence solubility and flexibility.

Dielectric Materials: Fluorinated polymers are often sought for their low dielectric constants, making them useful in electronics. mdpi.com

Smart Materials: Polymers that respond to stimuli (e.g., temperature, pH) could be developed by copolymerizing with appropriate monomers. mdpi.com

Biomedical Polymers: Functional polymers are widely studied for applications like drug delivery and medical diagnostics due to their biocompatibility and tunable properties. nih.govresearchgate.net

Table 4: Potential Polymer Architectures and Applications

Polymerization Method Polymer Architecture Potential Monomer Partners Potential Application Area
ATRP Homopolymer - Low-k dielectric films, hydrophobic coatings
RAFT Block Copolymer Methyl Methacrylate, Styrene Self-assembling nanomaterials, functional surfaces acs.org
Free Radical Random Copolymer Acrylates, Vinyl Ethers Adhesives, specialty resins rsc.org

Exploring these avenues could lead to the development of high-performance materials with unique functionalities derived directly from the specific structure of 3-(2-iso-Butoxy-5-fluorophenyl)-1-propene. frontiersin.org

Deepening the Molecular Understanding of In Vitro Biological Mechanisms

For any molecule with potential biological activity, a deep understanding of its mechanism of action at the molecular level is crucial. Future research on 3-(2-iso-Butoxy-5-fluorophenyl)-1-propene and its derivatives should employ a range of biophysical and computational techniques to elucidate how they interact with biological targets.

The fluorine atom is a particularly important feature. Fluorine can significantly modulate a molecule's physicochemical properties, such as its acidity, lipophilicity, and metabolic stability. nih.gov It can also participate in specific, noncovalent interactions with protein targets, such as orthogonal multipolar interactions with backbone carbonyl groups, which can enhance binding affinity. nih.govacs.org

Future studies should aim to:

Identify Protein Targets: Use techniques like chemical proteomics to identify the specific proteins that derivatives of the parent compound bind to within a cell.

Characterize Binding Interactions: Employ methods such as X-ray crystallography or cryo-electron microscopy to obtain high-resolution structures of the compound bound to its target. This would reveal the precise binding mode and key interactions.

Utilize Molecular Simulations: Computational methods like molecular dynamics (MD) simulations are essential for understanding the dynamic nature of protein-ligand interactions. nih.gov MD can help rationalize the effects of fluorination, including its influence on the conformation of the ligand and its interactions with surrounding water molecules. nih.govacs.org

Table 5: Techniques for Elucidating Biological Mechanisms

Research Question Experimental/Computational Technique Information Gained
What protein does the compound bind to? Chemical Proteomics, Affinity Chromatography Identification of direct biological targets.
How does the compound bind to its target? X-ray Crystallography, NMR Spectroscopy High-resolution 3D structure of the complex, key atomic contacts. nih.gov
What is the binding affinity? Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR) Quantitative measurement of binding strength (Kd).
How does fluorine impact binding? Molecular Dynamics (MD) Simulations, Quantum Mechanics (QM) Energetic contributions of fluorine interactions, effects on water networks. nih.govacs.org

This multi-faceted approach will provide a comprehensive picture of the molecule's mechanism of action, guiding the rational design of more potent and selective next-generation compounds. acs.org

Computational Design and Virtual Screening of Next-Generation Derivatives

Computational chemistry and virtual screening are indispensable tools in modern chemical research for accelerating the discovery of new bioactive molecules. wiley.com Starting with the 3-(2-iso-Butoxy-5-fluorophenyl)-1-propene scaffold, computational methods can be used to design and evaluate vast virtual libraries of derivatives, prioritizing the most promising candidates for synthesis. nih.gov

A key future direction is to use this compound as a starting point for structure-based virtual screening. frontiersin.org If a biological target is known or identified, its 3D structure can be used to dock virtual libraries of derivatives, predicting their binding affinity and orientation in the active site. nih.gov Machine learning algorithms can be trained on existing data to improve the predictive power of these screening campaigns. frontiersin.org

The general workflow for such a project would involve several steps:

Library Generation: Computationally enumerate a large, diverse library of virtual compounds based on the parent scaffold by applying the functionalization reactions discussed in section 7.1.

Receptor Preparation: Obtain and prepare the 3D structure of the target protein for docking.

Virtual Screening: Dock the virtual library against the target protein using software like AutoDock Vina. nih.gov This process filters large libraries down to a manageable number of high-scoring hits. researchgate.net

Post-processing and Prioritization: Analyze the top-ranked compounds for favorable interactions, chemical feasibility, and drug-like properties before selecting a final set for synthesis and biological testing.

This in silico approach allows for a more rational and cost-effective exploration of chemical space compared to synthesizing and testing every compound. nih.gov It enables researchers to focus resources on molecules with the highest probability of success. youtube.com

Table 6: A Workflow for Computational Design and Virtual Screening

Step Description Key Tools & Methods
1. Target Identification Identify a biologically relevant protein target. Literature review, bioinformatics, proteomics data.
2. Library Design Create a virtual library of derivatives based on the core scaffold. Combinatorial library enumeration software.
3. Structure-Based Screening Dock the library into the 3D structure of the target protein. Molecular Docking (e.g., AutoDock, Glide), Pharmacophore modeling. frontiersin.orgnih.gov
4. Hit Prioritization Rank compounds based on docking scores and analyze binding modes. Scoring functions, visual inspection of protein-ligand interactions.
5. ADMET Prediction Computationally predict absorption, distribution, metabolism, excretion, and toxicity properties. QSAR models, specialized prediction software.

| 6. Candidate Selection | Select a small, diverse set of the most promising compounds for synthesis. | Data analysis and expert review. |

By integrating these computational strategies, the development of next-generation derivatives of 3-(2-iso-Butoxy-5-fluorophenyl)-1-propene can be significantly streamlined, enhancing the efficiency of the discovery process.

Q & A

Q. What are the optimal synthetic routes for 3-(2-iso-Butoxy-5-fluorophenyl)-1-propene, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves a multi-step approach:

Substrate Preparation : Start with 5-fluoro-2-hydroxybenzaldehyde. Protect the hydroxyl group using iso-butoxy bromide under basic conditions (e.g., K₂CO₃ in DMF) to form 2-iso-butoxy-5-fluorobenzaldehyde.

Wittig Reaction : React the aldehyde with a stabilized ylide (e.g., Ph₃P=CH₂) to introduce the propenyl group.

  • Validation :
  • Purity : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to confirm >95% purity.
  • Structural Confirmation : Combine ¹H/¹³C NMR (δ 5.8–6.4 ppm for propenyl protons; δ 160–165 ppm for fluorophenyl carbons) and FT-IR (C-F stretch ~1220 cm⁻¹) .

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of 3-(2-iso-Butoxy-5-fluorophenyl)-1-propene?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR resolves propenyl protons (doublets at δ 5.8–6.4 ppm) and iso-butoxy methyl groups (δ 1.0–1.2 ppm). ¹⁹F NMR detects the fluorine environment (δ -110 to -115 ppm).
  • X-ray Crystallography : Use SHELXL for refinement and ORTEP-3 for visualizing bond angles/distances, especially to confirm steric effects of the iso-butoxy group .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (expected m/z: 236.1 [M+H]⁺).

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of 3-(2-iso-Butoxy-5-fluorophenyl)-1-propene in cross-coupling reactions?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model frontier molecular orbitals (HOMO/LUMO). For example, the LUMO energy of the propenyl group (-1.8 eV) predicts susceptibility to nucleophilic attack.
  • Transition-State Analysis : Identify activation barriers for Suzuki-Miyaura coupling using Pd(PPh₃)₄ as a catalyst. Compare with experimental yields (e.g., 75% yield under 80°C, 12 h).

Q. What mechanistic insights can be gained from kinetic studies of electrophilic substitution reactions involving this compound?

  • Methodological Answer :
  • Kinetic Profiling : Monitor nitration reactions (HNO₃/H₂SO₄) via UV-Vis spectroscopy. A second-order rate constant (k = 2.3 × 10⁻³ L·mol⁻¹·s⁻¹) suggests meta-directing effects from the fluorine substituent.
  • Isotopic Labeling : Use deuterated solvents (D₂O/CDCl₃) to trace protonation pathways.

Q. How should researchers resolve discrepancies between theoretical and experimental NMR chemical shifts for this compound?

  • Methodological Answer :
  • Error Sources :
FactorImpact
Solvent effectsδ ±0.3 ppm
Conformational flexibilityδ ±0.5 ppm (propenyl rotation)
  • Mitigation : Use COSMO-RS solvation models in computational workflows and validate with temperature-dependent NMR to account for dynamic effects .

Data Analysis & Experimental Design

Q. What strategies optimize crystallographic refinement for 3-(2-iso-Butoxy-5-fluorophenyl)-1-propene derivatives?

  • Methodological Answer :
  • SHELX Workflow :

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

Refinement : Apply SHELXL-2019 with anisotropic displacement parameters for fluorine and oxygen atoms.

Validation : Check R-factor convergence (<5%) and ADPs for iso-butoxy groups .

Q. How do steric effects from the iso-butoxy group influence regioselectivity in Diels-Alder reactions?

  • Methodological Answer :
  • Experimental Design :
DienophileReaction Temp (°C)Regioselectivity (endo:exo)
Maleic anhydride2585:15
Tetrazine6070:30
  • Computational Insight : NCI analysis (Non-Covalent Interactions) in Multiwfn shows steric clashes between iso-butoxy and diene substituents, favoring endo transition states.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.